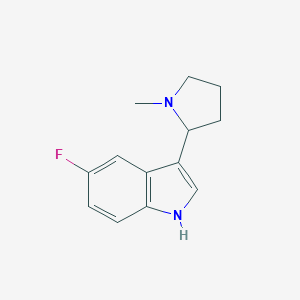
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is commonly used as a recreational drug. However, 5F-MDMB-PINACA also has potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 5F-MDMB-PINACA is similar to other synthetic cannabinoids, as it binds to CB1 and CB2 receptors in the brain. This binding results in the activation of downstream signaling pathways that can lead to changes in behavior and mood. However, 5F-MDMB-PINACA has been shown to have a higher affinity for these receptors than other synthetic cannabinoids, which may contribute to its potent psychoactive effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5F-MDMB-PINACA are not well understood, but studies have shown that it can cause a range of effects on the brain and body. These effects include altered perception, mood changes, and impaired cognitive function. In addition, 5F-MDMB-PINACA has been shown to have a high potential for abuse and dependence, which has led to its classification as a Schedule I controlled substance in the United States.
Advantages And Limitations For Lab Experiments
One advantage of using 5F-MDMB-PINACA in lab experiments is its potent psychoactive effects, which can be useful for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potential for abuse and dependence may limit its usefulness as a research tool, as it can be difficult to control for these factors in animal studies.
Future Directions
There are several future directions for scientific research on 5F-MDMB-PINACA. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for CB1 and CB2 receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid use on the brain and behavior, particularly in individuals who use these substances recreationally. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including 5F-MDMB-PINACA, for conditions such as chronic pain and anxiety disorders.
Synthesis Methods
The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoro-3-indolecarboxaldehyde with 1-methylpyrrolidin-2-amine in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 5F-MDMB-PINACA. This synthesis method has been optimized to produce high yields of the compound with a high degree of purity.
Scientific Research Applications
5F-MDMB-PINACA has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that 5F-MDMB-PINACA has a high affinity for CB1 and CB2 receptors in the brain, which are responsible for regulating pain sensation, mood, and appetite. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and their downstream signaling pathways.
properties
CAS RN |
1815-29-8 |
|---|---|
Product Name |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C13H15FN2 |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-fluoro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15FN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChI Key |
OBIXHSPVWCWIOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
Canonical SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)F |
synonyms |
5-Fluoro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



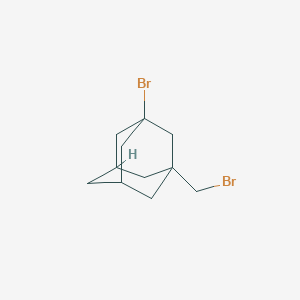
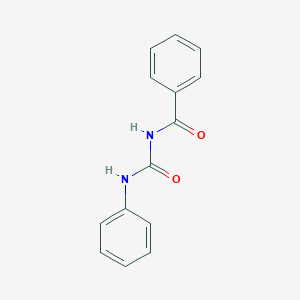
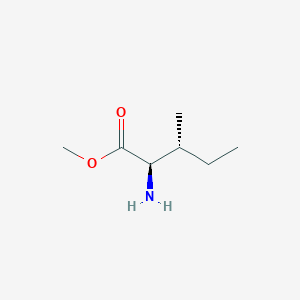

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
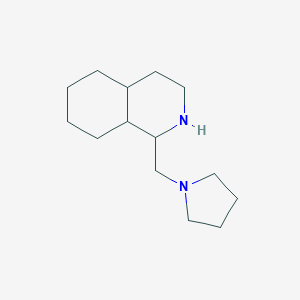
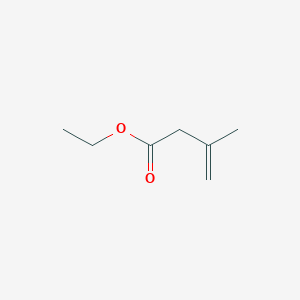
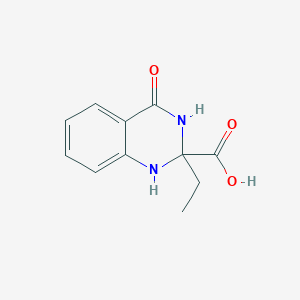
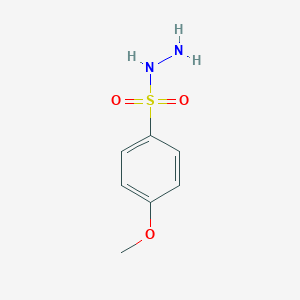
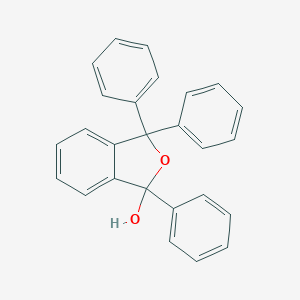
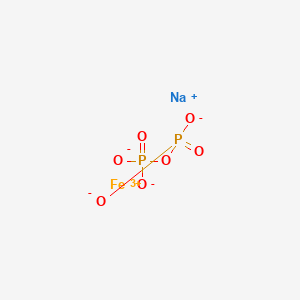
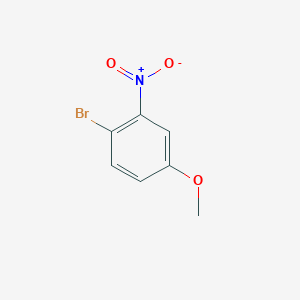
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
